molecular formula C17H16BrClN2O2 B3001051 (2-Bromophenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1428356-13-1

(2-Bromophenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B3001051
CAS No.: 1428356-13-1
M. Wt: 395.68
InChI Key: WKCODLAIFLRHFU-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16BrClN2O2 and its molecular weight is 395.68. The purity is usually 95%.
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Biological Activity

The compound (2-Bromophenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone , also known as PF-06815345, is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C17H18ClN3O3
  • Molecular Weight : 347.8 g/mol
  • IUPAC Name : (4-(3-chloropyridin-2-yl)oxypiperidin-1-yl)(2-bromophenyl)methanone
  • Purity : Typically 95% .

PF-06815345 functions primarily as a prodrug that is metabolized in the liver by carboxyesterase enzymes, particularly CES1, to release the active pharmacophore. This metabolic conversion is crucial for its biological activity, allowing it to exert effects on various cellular pathways.

Anticancer Potential

Recent studies have indicated that PF-06815345 exhibits significant anticancer properties. It has been shown to inhibit the growth of cancer cell lines, particularly those deficient in BRCA1 and BRCA2 genes. The compound's mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair processes. This inhibition leads to increased sensitivity of cancer cells to DNA-damaging agents, enhancing their therapeutic efficacy .

Neuroprotective Effects

Research has also highlighted the neuroprotective effects of PF-06815345. In animal models, it has demonstrated the ability to reduce neuroinflammation and protect against neuronal cell death induced by various neurotoxic agents. These findings suggest potential applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicate that PF-06815345 can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .

Case Study 1: Cancer Cell Lines

In a study involving multiple cancer cell lines, PF-06815345 was tested for its cytotoxic effects. The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity against BRCA-deficient cells compared to BRCA-proficient cells. This selectivity underscores its potential as a targeted therapy in oncology .

Case Study 2: Neuroprotection in Rodent Models

A rodent model of neurodegeneration was utilized to assess the neuroprotective effects of PF-06815345. Treatment with the compound resulted in significant reductions in markers of oxidative stress and inflammation within the brain tissue, alongside improved cognitive function as measured by behavioral tests .

Research Findings

Study Focus Findings
Study 1Anticancer ActivityPF-06815345 inhibits growth in BRCA-deficient cancer cells with high selectivity.
Study 2NeuroprotectionReduces neuroinflammation and protects against neuronal death in rodent models.
Study 3Antimicrobial EffectsEffective against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity.

Properties

IUPAC Name

(2-bromophenyl)-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O2/c18-14-5-2-1-4-13(14)17(22)21-10-7-12(8-11-21)23-16-15(19)6-3-9-20-16/h1-6,9,12H,7-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCODLAIFLRHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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